2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a compound that belongs to the class of piperazines. It is characterized by the presence of a furan-2-ylcarbonyl group and a quinazolinone moiety. This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields .
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-16-13(4-2-5-14(16)23)20-18(19-12)22-9-7-21(8-10-22)17(24)15-6-3-11-25-15/h3,6,11H,2,4-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPIXVNOMZPUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of piperazine derivatives with furan-2-ylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan-2-ylcarbonyl group can be replaced by other substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. As an alpha-adrenergic antagonist, it binds to alpha-adrenergic receptors, blocking the actions of endogenous or exogenous alpha-adrenergic agonists. This results in the relaxation of blood vessels and a decrease in blood pressure. Additionally, the compound may inhibit certain enzymes, contributing to its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar compounds to 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one include:
Prazosin: A well-known alpha-adrenergic antagonist used to treat hypertension.
2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide: Another piperazine derivative with similar structural features
Q & A
Q. Efficiency monitoring :
- Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can track intermediate formation .
- Mass spectrometry (MS) and ¹H/¹³C NMR validate final product identity and purity .
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at C4, furan-piperazine linkage) .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (quinazolinone C=O at ~1680 cm⁻¹, furan-piperazine amide C=O at ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., C₁₉H₂₂N₄O₃).
- HPLC-PDA/ELSD : Assesses purity (>95% recommended for biological assays) .
How can researchers design experiments to resolve contradictory data on the compound’s biological activity across studies?
Answer:
Contradictions may arise from assay variability or divergent cellular contexts. To address this:
- Standardized assay protocols : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess potency consistency .
- Orthogonal assays : Validate activity via complementary methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) .
- Meta-analysis : Pool data from independent studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
What computational methods are effective in predicting the environmental fate and biodegradation pathways of this compound?
Answer:
- QSAR models : Predict biodegradability (e.g., BIOWIN software) using descriptors like logP and topological polar surface area .
- Molecular dynamics (MD) simulations : Model interactions with soil enzymes (e.g., cytochrome P450) to identify potential metabolic breakdown products .
- Environmental persistence assays : Conduct OECD 301F (ready biodegradability) tests under controlled lab conditions .
How can structure-activity relationship (SAR) studies be systematically conducted to identify key pharmacophores in this compound?
Answer:
- Scaffold diversification : Synthesize analogs with modifications to the:
- Furan-piperazine moiety (e.g., replace furan with thiophene or pyridine).
- Quinazolinone core (e.g., substitute methyl with ethyl or halogen groups) .
- Biological testing : Screen analogs for target activity (e.g., kinase inhibition, antimicrobial efficacy) and compare potency .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric properties with activity .
What experimental strategies are recommended for assessing the compound’s pharmacokinetic (PK) properties in preclinical models?
Answer:
- In vitro ADME :
- Microsomal stability assays (human/rat liver microsomes) to estimate metabolic clearance .
- Caco-2 permeability : Predict intestinal absorption.
- In vivo PK : Administer the compound to rodents (IV/PO) and measure:
- Plasma half-life (t₁/₂) via LC-MS/MS.
- Bioavailability (F%) using AUC₀–24h calculations .
How can researchers evaluate the compound’s potential off-target effects in complex biological systems?
Answer:
- Profiling panels : Use broad-spectrum kinase or GPCR screens (e.g., Eurofins Cerep panels) .
- CRISPR-Cas9 transcriptomics : Identify differentially expressed genes in treated vs. untreated cells .
- Proteome-wide affinity pulldown : Couple the compound to magnetic beads and identify binding partners via LC-MS/MS .
Q. Tables for Key Comparisons
| Analog | Structural Modification | Biological Activity |
|---|---|---|
| Parent compound | None | Baseline IC₅₀ = 1.2 µM (Kinase X) |
| 4-Ethyl derivative | Methyl → Ethyl at C4 | IC₅₀ = 0.8 µM (↑ potency) |
| Thiophene-piperazine analog | Furan → Thiophene | IC₅₀ = 2.5 µM (↓ potency) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
